2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is an organic compound that features a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with 3,4-Dimethylphenyl Group: The pyrimidine ring is then substituted with a 3,4-dimethylphenyl group using a Friedel-Crafts alkylation reaction.
Thioether Linkage Formation: The substituted pyrimidine is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with an acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl rings can be reduced to amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- **2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
The unique structural features of 2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE, such as the specific substitution pattern on the phenyl rings and the thioether linkage, contribute to its distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-5-4-6-18(11-14)23-20(25)13-26-21-22-10-9-19(24-21)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKFSAKQUOLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.